Cyclopentanohelveticosid

Description

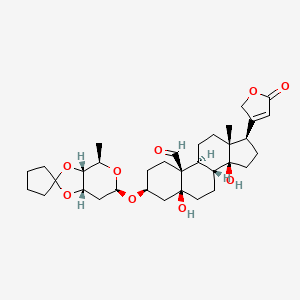

Cyclopentanohelveticosid is a cyclopentane-derived glycoside compound hypothesized to exhibit structural and functional similarities to other cyclopentane-based molecules.

Properties

CAS No. |

38561-79-4 |

|---|---|

Molecular Formula |

C34H48O9 |

Molecular Weight |

600.7 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(3aR,4R,6R,7aS)-4-methylspiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,1'-cyclopentane]-6-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C34H48O9/c1-20-29-26(42-33(43-29)9-3-4-10-33)16-28(40-20)41-22-5-12-31(19-35)24-6-11-30(2)23(21-15-27(36)39-18-21)8-14-34(30,38)25(24)7-13-32(31,37)17-22/h15,19-20,22-26,28-29,37-38H,3-14,16-18H2,1-2H3/t20-,22+,23-,24+,25-,26+,28+,29-,30-,31+,32+,34+/m1/s1 |

InChI Key |

KZQGYUHMTZEZQB-YTLDEKDBSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3CC[C@@]4([C@H]5CC[C@@]6([C@H](CC[C@@]6([C@@H]5CC[C@@]4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC8(O2)CCCC8 |

Canonical SMILES |

CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C=O)OC8(O2)CCCC8 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Cyclopentanohelveticosid involves several steps, starting with the extraction of the seed extract of Descurainia sophia. The compound is then isolated and purified using various chromatographic techniques. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in sufficient quantities for research and therapeutic use .

Chemical Reactions Analysis

Cyclopentanohelveticosid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.

Biology: It has been shown to regulate gene expression in cancer cells, making it a valuable tool for studying cellular processes.

Mechanism of Action

Cyclopentanohelveticosid exerts its effects by inducing apoptosis in cancer cells. It regulates the expression of genes involved in cell proliferation and apoptosis, such as Bax and Bcl-2. The compound also affects the mitochondrial membrane potential, leading to the activation of caspase-3 and caspase-9, which are key players in the apoptotic pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclopentanohelveticosid with structurally related cyclopentane derivatives, focusing on molecular properties, synthesis, and functional characteristics.

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| Cyclopentane | C₅H₁₀ | 70.13 | -94 | 50 | Alkane |

| Cyclopentanone | C₅H₈O | 84.12 | -51 | 130 | Ketone |

| 3-(5-Hydroxypentyl)cyclopentanone | C₁₁H₂₀O₂ | 184.27 | N/A | N/A | Ketone, Hydroxyl |

| This compound* | Hypothetical | ~300–400 (estimated) | N/A | N/A | Cyclopentane, Glycosidic bond |

Notes:

- Data for cyclopentane and cyclopentanone are experimentally validated.

- This compound’s molecular weight is estimated based on glycoside analogs (e.g., cyclohexyl glycosides typically range 300–400 g/mol).

Challenges in Characterization

- Purity and Stability: this compound’s glycosidic bond may confer hydrolytic instability under acidic or enzymatic conditions, requiring advanced analytical techniques (e.g., tandem mass spectrometry) for characterization.

- Synthetic Reproducibility : Glycosylation reactions often suffer from low yields, necessitating optimization of protecting groups and catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.